Rilmenidine phosphate

Beschreibung

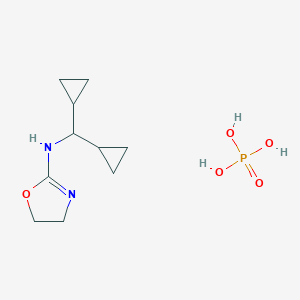

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCOWRFWZOAVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234616 | |

| Record name | Rilmenidine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85409-38-7 | |

| Record name | 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85409-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmenidine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmenidine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dicyclopropylmethyl)(4,5-dihydro-2-oxazolyl)ammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILMENIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QD64Q32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Rilmenidine Phosphate on I1 Imidazoline Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of rilmenidine (B1679337) phosphate (B84403), focusing on its interaction with I1 imidazoline (B1206853) receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology, signaling pathways, and experimental methodologies relevant to this selective antihypertensive agent.

Introduction to Rilmenidine and I1 Imidazoline Receptors

Rilmenidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for I1 imidazoline receptors over α2-adrenergic receptors.[1][2] This selectivity is a key factor in its favorable side-effect profile compared to older antihypertensive drugs like clonidine, with a reduced incidence of sedation and dry mouth.[3] The primary site of action for rilmenidine's antihypertensive effect is the rostral ventrolateral medulla (RVLM) in the brainstem, a critical area for the regulation of sympathetic nervous system outflow.[4] By acting on I1 imidazoline receptors in this region, rilmenidine effectively reduces peripheral sympathetic tone, leading to a decrease in blood pressure.[5][6]

Molecular Pharmacology of Rilmenidine at I1 Imidazoline Receptors

The interaction of rilmenidine with I1 imidazoline receptors has been characterized through various binding and functional assays. The quantitative data from these studies are summarized below.

Binding Affinity and Selectivity

Rilmenidine demonstrates a high affinity for I1 imidazoline binding sites (I1BS) and remarkable selectivity over I2 imidazoline binding sites (I2BS) and α2-adrenergic receptors.

Table 1: Binding Affinity (Ki) of Rilmenidine and Clonidine at Imidazoline and Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | Selectivity (I1 vs. I2) | Selectivity (I1 vs. α2-AR) |

| Rilmenidine | I1-Imidazoline Binding Site | 7.1 ± 3.5 | 731-fold | ~344-fold |

| I2-Imidazoline Binding Site | 5189 ± 1816 | |||

| α2-Adrenergic Receptor | 2440 ± 322 | |||

| Clonidine | I1-Imidazoline Binding Site | 58.2 ± 17.3 | 72-fold | ~0.55-fold |

| I2-Imidazoline Binding Site | 4179 ± 2633 | |||

| α2-Adrenergic Receptor | 32 ± 12 |

Data sourced from studies on rabbit proximal tubule cells.[7]

Table 2: Receptor Density (Bmax) and Dissociation Constant (Kd) for I1 Imidazoline Receptors in PC12 Cells

| Condition | Bmax (fmol/mg protein) | Kd (nmol/L) |

| Control Transfection | 691 ± 29 | 0.39 ± 0.05 |

| IRAS Antisense Transfection | 400 ± 16 | 0.30 ± 0.04 |

Data from a study investigating the role of the IRAS gene in I1 receptor expression.[8]

Signaling Pathways of the I1 Imidazoline Receptor

Activation of the I1 imidazoline receptor by rilmenidine initiates a unique signaling cascade that is distinct from classical G protein-coupled receptor pathways.

Primary Signaling Cascade

The I1 imidazoline receptor is coupled to the hydrolysis of choline (B1196258) phospholipids, a process that does not involve traditional heterotrimeric G-proteins.[9][10] This pathway leads to the generation of key second messengers.

Key Downstream Effectors

-

Phosphatidylcholine-Selective Phospholipase C (PC-PLC): Activation of I1 receptors leads to the stimulation of PC-PLC, which hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG).[11][12]

-

Diacylglycerol (DAG): This second messenger can activate various downstream signaling molecules, including protein kinase C (PKC) isoforms and other cellular effectors.

-

Arachidonic Acid and Eicosanoids: The signaling cascade also results in the release of arachidonic acid, which can be further metabolized to produce eicosanoids, lipid signaling molecules with diverse physiological roles.[9]

-

Extracellular Signal-Regulated Kinase (ERK): Studies have shown that I1 receptor activation can lead to the phosphorylation and activation of ERK, a key component of the MAPK signaling pathway.[8]

-

Na+/H+ Exchanger: Rilmenidine has been shown to inhibit the Na+/H+ antiport, an effect that may contribute to its renal and cardiovascular actions.[5][13]

It is important to note that the I1 imidazoline receptor is not coupled to the conventional adenylyl or guanylyl cyclase pathways, nor does it induce rapid calcium fluxes.[9][10]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the interaction of rilmenidine with I1 imidazoline receptors.

Radioligand Binding Assay for I1 Imidazoline Receptors

This protocol describes a competitive binding assay to determine the affinity of rilmenidine for I1 imidazoline receptors.

Materials:

-

Tissue source rich in I1 receptors (e.g., RVLM of bovine brainstem, PC12 cells)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Radioligand: [3H]-Clonidine or other suitable I1 ligand

-

Unlabeled this compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in incubation buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane suspension (typically 50-200 µg of protein)

-

A fixed concentration of [3H]-Clonidine (at a concentration near its Kd for I1 sites)

-

Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of a non-radiolabeled I1 ligand (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the rilmenidine concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay

This protocol describes a method to measure the activation of PC-PLC in response to rilmenidine.

Materials:

-

PC12 cells or other suitable cell line expressing I1 receptors

-

Cell culture medium

-

This compound

-

Lysis buffer

-

PC-PLC activity assay kit (containing a suitable substrate like p-nitrophenylphosphorylcholine (B16031) or a fluorescent substrate)

-

Microplate reader

Procedure:

-

Cell Culture: Culture PC12 cells to near confluency in appropriate culture dishes.

-

Stimulation: Treat the cells with varying concentrations of this compound for different time intervals. Include a vehicle-treated control group.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to release the cellular contents, including PC-PLC.

-

Enzyme Assay:

-

Add the cell lysates to the wells of a microplate.

-

Initiate the enzymatic reaction by adding the PC-PLC substrate provided in the assay kit.

-

Incubate the plate at the recommended temperature for the specified time.

-

-

Measurement: Measure the formation of the product using a microplate reader at the appropriate wavelength for the chromogenic or fluorogenic substrate.

-

Data Analysis: Calculate the PC-PLC activity for each sample. Plot the enzyme activity against the logarithm of the rilmenidine concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound exerts its antihypertensive effects primarily through the activation of I1 imidazoline receptors in the brainstem. Its mechanism of action is characterized by a unique signaling pathway involving the activation of phosphatidylcholine-selective phospholipase C and the generation of diacylglycerol, independent of classical G-protein signaling. This detailed understanding of rilmenidine's molecular pharmacology and signaling cascades provides a solid foundation for further research and the development of novel therapeutic agents targeting the I1 imidazoline receptor system. The experimental protocols outlined in this guide offer a practical framework for scientists investigating the intricate mechanisms of this important class of drugs.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. kup.at [kup.at]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medium.com [medium.com]

- 7. Selectivity of rilmenidine for I1-imidazoline-binding sites in rabbit proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of IRAS/Nischarin as an I1-imidazoline receptor in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Quantifying sympathetic nerve activity: problems, pitfalls and the need for standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

Rilmenidine Phosphate as a Caloric Restriction Mimetic: A Technical Guide

Introduction

Caloric restriction (CR), the reduction of calorie intake without malnutrition, is one of the most robust and reproducible interventions for extending lifespan and healthspan across a wide range of species.[1][2] The profound physiological benefits of CR, including improved metabolic profiles, enhanced stress resistance, and reduced incidence of age-related diseases, have spurred significant interest in identifying pharmacological agents that can replicate these effects.[1][3] These agents, known as caloric restriction mimetics (CRMs), offer the potential to harness the anti-aging benefits of CR without the need for stringent and often challenging dietary interventions.[4][5][6]

Recently, rilmenidine (B1679337), a widely prescribed oral antihypertensive drug, has emerged as a promising CRM.[4][7] Computational analyses first identified rilmenidine as a compound that elicits a gene expression signature similar to that of caloric restriction.[8][9] Subsequent research in model organisms has provided compelling evidence that rilmenidine can extend lifespan and improve health markers, positioning it as a strong candidate for repurposing in geroscience.[4][10][11] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols underlying the role of rilmenidine phosphate (B84403) in mimicking caloric restriction.

Core Mechanism of Action: From Hypertension to Longevity

Rilmenidine's primary clinical application is the treatment of hypertension.[12][13] It functions as a selective agonist for I1-imidazoline receptors, primarily located in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system and consequently lowers blood pressure.[12][13][14] Its selectivity for I1-imidazoline receptors over α2-adrenergic receptors contributes to a favorable side-effect profile compared to older centrally-acting antihypertensives.[12][13]

The investigation into rilmenidine's geroprotective properties has unveiled a novel mechanism of action centered on the same class of receptors. Research has shown that the lifespan and healthspan benefits of rilmenidine are mediated by the I1-imidazoline receptor nish-1, the nematode ortholog of the human I1-imidazoline receptor Nischarin (IRAS).[4][15][16] This discovery identifies nish-1 as a key potential target for longevity interventions.[4][5]

Activation of the nish-1 receptor by rilmenidine initiates a signaling cascade that converges on pathways central to the caloric restriction response:

-

mTOR-Independent Autophagy: Rilmenidine robustly induces autophagy, the cellular process for degrading and recycling damaged organelles and misfolded proteins, which is crucial for cellular homeostasis and longevity.[17][18][19] This induction of autophagy occurs through an mTOR-independent pathway.[17][20] This is significant because the mTOR pathway is a key regulator of aging, and its inhibition is a well-established mechanism of lifespan extension. The ability of rilmenidine to bypass mTOR in activating autophagy suggests a distinct mechanism compared to other CRMs like rapamycin.[16]

-

Dependence on Key Transcription Factors: The pro-longevity effects of rilmenidine require the transcription factors DAF-16/FOXO and SKN-1/NRF, both of which are essential mediators of the lifespan extension conferred by caloric restriction.[8][9][16][21]

-

AMPK-Independence: Interestingly, rilmenidine-induced longevity does not appear to require AMPK signaling, another key energy sensor involved in the CR pathway.[8][16][21] This further distinguishes its mechanism from other interventions that act via AMPK activation.

The convergence of rilmenidine's action on these core CR pathways is underscored by the observation that treating already long-lived CR model organisms (the eat-2 mutant in C. elegans) with rilmenidine does not further extend their lifespan, suggesting that both interventions act through a shared mechanism.[8][16]

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the key signaling pathways and logical relationships involved in rilmenidine's action as a caloric restriction mimetic.

Caption: Rilmenidine signaling pathway mimicking caloric restriction.

Caption: Experimental workflow for validating rilmenidine as a CR mimetic.

Quantitative Data Summary

The effects of rilmenidine have been quantified in several key experiments, primarily in the nematode C. elegans and in mice. The data below are summarized from published studies.

Table 1: Effect of Rilmenidine on C. elegans Lifespan

| Treatment Group | Concentration | Mean Lifespan Extension (%) | Key Finding | Reference |

| Wild-Type (N2) | 200 µM | ~19% | Optimal dose for lifespan extension. | [15][16] |

| Wild-Type (N2) | 400 µM | No significant extension | Indicates a dose-response curve. | [16] |

| eat-2 (CR model) | 200 µM | No further extension | Suggests a shared mechanism with CR. | [8][16] |

| nish-1 knockout | 200 µM | Lifespan extension abolished | Demonstrates the requirement of the I1-imidazoline receptor. | [11][22] |

| Wild-Type (treated from old age) | 200 µM | Significant extension | Shows efficacy even when started late in life. | [8][10][22] |

Table 2: Effect of Rilmenidine on C. elegans Healthspan Markers

| Healthspan Marker | Assay | Treatment | Outcome | Reference |

| Stress Resistance | Thermotolerance at 37°C | 200 µM Rilmenidine | Increased survival under heat stress. | [16] |

| Proteostasis | PolyQ40::YFP aggregation | 200 µM Rilmenidine | Attenuated accumulation of polyglutamine aggregates. | [18][23] |

Table 3: Transcriptional Effects of Rilmenidine in Mice

| Tissue | Analysis Method | Key Finding | Reference |

| Liver | RNA Sequencing | Gene expression changes significantly overlap with the classic caloric restriction signature. | [8][10][22] |

| Kidney | RNA Sequencing | Gene expression changes significantly overlap with the classic caloric restriction signature. | [8][10][22] |

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments cited in the validation of rilmenidine as a caloric restriction mimetic.

C. elegans Lifespan and Healthspan Assays

-

Strains and Maintenance: Wild-type C. elegans (Bristol N2 strain) and various mutant strains (e.g., eat-2(ad1116), nish-1(tm6029), daf-16(mu86)) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.

-

Drug Preparation and Administration: this compound is dissolved in DMSO to create a stock solution. The final desired concentration (e.g., 200 µM) is achieved by adding the stock solution to the NGM agar (B569324) just before pouring the plates. Control plates contain an equivalent concentration of DMSO.

-

Lifespan Assay Protocol:

-

Synchronization: Adult hermaphrodite worms are allowed to lay eggs on NGM plates for a 2-4 hour window. The adults are then removed, leaving a synchronized population of eggs.

-

Development: The eggs are allowed to develop to the L4 larval stage at 20°C.

-

Treatment Initiation: L4 larvae are transferred to the rilmenidine-containing or control plates. To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the plates.

-

Scoring: Starting from day 1 of adulthood, worms are scored daily for survival. They are considered dead if they do not respond to gentle prodding with a platinum wire. Worms that crawl off the agar or exhibit internal hatching ("bagging") are censored from the analysis.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

-

-

Thermotolerance Assay Protocol:

-

Worms are cultured on rilmenidine or control plates as described for the lifespan assay until day 5 of adulthood.

-

The plates are then shifted to a high temperature (e.g., 37°C).[16]

-

Survival is scored at regular intervals (e.g., every 2 hours) until all worms are dead.

-

Survival curves are plotted and analyzed to determine differences in heat stress resistance.

-

-

Polyglutamine (PolyQ) Aggregation Assay:

-

A transgenic strain expressing a polyglutamine tract fused to a fluorescent reporter (e.g., Q40::YFP) in body wall muscle cells is used.

-

Worms are synchronized and cultured on rilmenidine or control plates.

-

At specific time points (e.g., day 4, 6, and 8 of adulthood), individual worms are mounted on slides and visualized using a fluorescence microscope.

-

The number of fluorescent aggregates per worm is counted. Statistical analysis (e.g., two-way ANOVA) is used to compare the aggregation load between treatment groups over time.[23]

-

Mouse Gene Expression Analysis

-

Animal Model: Wild-type mice (e.g., C57BL/6 strain) are used.

-

Drug Administration: Rilmenidine is administered to the treatment group, typically via drinking water or oral gavage, for a specified duration. The control group receives a vehicle.

-

Tissue Collection and RNA Extraction: At the end of the treatment period, mice are euthanized, and liver and kidney tissues are rapidly dissected and flash-frozen in liquid nitrogen. Total RNA is then extracted from the tissues using standard protocols (e.g., TRIzol reagent or commercial kits).

-

Transcriptomic Analysis (RNA-Sequencing):

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared from the extracted RNA. This involves steps like poly(A) selection, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, mapping reads to the mouse reference genome, and quantifying gene expression levels.

-

Differential Expression and Gene Set Enrichment Analysis (GSEA): Differentially expressed genes between the rilmenidine-treated and control groups are identified. GSEA is then performed to determine if gene sets known to be associated with caloric restriction are significantly enriched in the rilmenidine-treated animals. This comparison confirms whether rilmenidine phenocopies the transcriptional signature of CR.

-

Conclusion and Future Directions

The body of evidence strongly supports the classification of this compound as a caloric restriction mimetic. It extends lifespan and improves healthspan in model organisms by activating the I1-imidazoline receptor nish-1 and engaging core longevity pathways, including mTOR-independent autophagy and the transcription factors DAF-16/FOXO and SKN-1/NRF.[8][9][16][21] The demonstration that rilmenidine induces a CR-like gene expression profile in the liver and kidneys of mice further strengthens its credentials as a CRM.[8][10][22]

The most compelling aspect of rilmenidine is its potential for rapid translation to human clinical applications. As a widely prescribed, orally available drug with a well-established safety profile and rare, non-severe side effects, it represents a prime candidate for repurposing as a geroprotective agent.[4][5][10][15]

However, further research is essential. While results in C. elegans and transcriptional data from mice are promising, comprehensive longevity and healthspan studies in mammals are needed to validate these findings.[10] It is also important to consider potential context-dependent effects; for instance, some studies have shown that in specific disease models, such as for amyotrophic lateral sclerosis (ALS), robust autophagy induction by rilmenidine could be detrimental, suggesting that its application may need to be carefully considered.[17][24] Future clinical trials in humans should focus on biological markers of aging to determine if the benefits observed in animal models translate to healthier aging in people.[10]

References

- 1. Caloric restriction and its mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latest research finds hypertension drug could be repurposed to delay ageing - University of Birmingham [birmingham.ac.uk]

- 3. The Potential of Calorie Restriction and Calorie Restriction Mimetics in Delaying Aging: Focus on Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Caloric Restriction Mimetics in Nutrition and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antihypertensive Drug Rilmenidine is a Calorie Restriction Mimetic – Fight Aging! [fightaging.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Common blood pressure drug slows aging, even in older animals - Earth.com [earth.com]

- 11. sciencealert.com [sciencealert.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. What is this compound used for? [synapse.patsnap.com]

- 14. medkoo.com [medkoo.com]

- 15. Hypertension drug rilmenidine can extend lifespan and slow aging [longevity.technology]

- 16. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. medchemexpress.cn [medchemexpress.cn]

- 20. portlandpress.com [portlandpress.com]

- 21. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sciencealert.com [sciencealert.com]

- 23. researchgate.net [researchgate.net]

- 24. Stimulation of mTOR-independent autophagy and mitophagy by rilmenidine exacerbates the phenotype of transgenic TDP-43 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmenidine Phosphate: A Technical Deep Dive into its Anti-Aging Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preclinical evidence has identified Rilmenidine (B1679337) phosphate (B84403), a widely prescribed antihypertensive agent, as a promising candidate for geroprotective interventions. Studies in model organisms have demonstrated its ability to extend lifespan and improve healthspan by mimicking the effects of caloric restriction, a well-established anti-aging paradigm. This technical guide synthesizes the current understanding of Rilmenidine's anti-aging properties, detailing its molecular mechanisms, summarizing key quantitative findings, and outlining the experimental protocols used to generate these insights. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Rilmenidine in the context of aging and age-related diseases.

Introduction

The quest for pharmacological interventions that can slow the aging process and extend healthspan is a rapidly evolving field. Caloric restriction (CR) remains the most robust non-genetic intervention to promote longevity across various species. However, the practical application of CR in humans is fraught with challenges, including low compliance and potential side effects.[1][2] This has spurred the search for "caloric restriction mimetics" (CRMs), compounds that recapitulate the biochemical and physiological effects of CR without requiring a reduction in food intake.[1] Rilmenidine, an I1-imidazoline receptor agonist used for the treatment of hypertension, has emerged as a compelling CRM candidate.[2] This document provides an in-depth technical overview of the scientific evidence supporting the anti-aging properties of Rilmenidine phosphate.

Molecular Mechanisms of Action

Rilmenidine's geroprotective effects are primarily attributed to its interaction with the I1-imidazoline receptor, leading to the induction of autophagy and transcriptional changes that overlap with those observed under caloric restriction.

I1-Imidazoline Receptor (nish-1) Activation

The primary molecular target for Rilmenidine's anti-aging effects is the I1-imidazoline receptor.[3][4] In the nematode Caenorhabditis elegans, the ortholog of this receptor is nish-1.[5][6] Activation of nish-1 by Rilmenidine is a critical initiating event for its downstream pro-longevity effects.[5][7] Deletion of the nish-1 gene abolishes the lifespan-extending benefits of Rilmenidine, and this effect is reinstated upon the rescue of the receptor.[1][7] This highlights nish-1 as a key potential target for longevity interventions.[3][4]

Induction of Autophagy

A crucial mechanism downstream of I1-imidazoline receptor activation is the induction of autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins, the accumulation of which is a hallmark of aging.[1][8] Rilmenidine has been shown to robustly induce autophagy.[1][8] Importantly, this induction of autophagy is required for the lifespan extension observed with Rilmenidine treatment.[1][3] The pathway through which Rilmenidine induces autophagy is largely independent of AMPK signaling but is dependent on the inhibition of the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism.[1][9]

Caloric Restriction Mimicry and Key Transcription Factors

Rilmenidine is considered a potential caloric restriction mimetic.[3][7] This is supported by the observation that Rilmenidine treatment in mice induces transcriptional changes in the liver and kidneys that are similar to those seen with caloric restriction.[1][3] Furthermore, co-treatment with Rilmenidine and rapamycin (B549165) (an mTOR inhibitor and known CRM) or in genetically CR-mimicking C. elegans mutants does not further extend lifespan, suggesting they act on a common pathway.[1][6] The pro-longevity effects of Rilmenidine require the activity of key transcription factors also implicated in caloric restriction-induced lifespan extension, namely FOXO/DAF-16 and NRF1,2,3/SKN-1.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-aging effects of Rilmenidine.

| Model Organism | Compound | Concentration | Lifespan Extension (%) | Reference |

| C. elegans (Wild-Type) | Rilmenidine | 200 µM | ~19% | [1] |

| C. elegans (Wild-Type) | Rilmenidine | Not Specified | ~33% (early/late adult treatment) | [9] |

| C. elegans (Wild-Type) | Moxonidine | Not Specified | ~7.1% | [1] |

Table 1: Lifespan Extension in C. elegans.

| Model Organism | Tissue | Effect | Reference |

| Mice | Liver | Transcriptional changes similar to caloric restriction | [1][3] |

| Mice | Kidney | Transcriptional changes similar to caloric restriction | [1][3] |

Table 2: Gene Expression Changes in Mice.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of Rilmenidine's anti-aging properties.

C. elegans Lifespan Assay

-

Organism: Wild-type Caenorhabditis elegans (N2 strain).

-

Culture Conditions: Worms are maintained on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., DMSO) and added to the NGM agar to achieve the desired final concentration (e.g., 200 µM). Control plates contain the vehicle alone.

-

Synchronization: A synchronized population of worms is obtained by standard methods (e.g., bleaching to isolate eggs).

-

Lifespan Measurement: Synchronized L1 larvae are transferred to the experimental plates. Starting from day 1 of adulthood, the worms are transferred to fresh plates daily for the first week and then every other day. The number of living and dead worms is scored daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Gene Expression Analysis in Mice

-

Animal Model: Wild-type mice (e.g., C57BL/6).

-

Drug Administration: Rilmenidine is administered to the mice, typically through their drinking water or via oral gavage, at a specified dose. Control animals receive the vehicle.

-

Treatment Duration: The treatment period can vary depending on the study design but may last for several weeks or months.

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and tissues of interest (e.g., liver, kidney) are harvested and flash-frozen in liquid nitrogen or stored in a stabilizing solution (e.g., RNAlater).

-

RNA Extraction and Sequencing: Total RNA is extracted from the tissues using standard protocols (e.g., TRIzol reagent). RNA quality and quantity are assessed. RNA sequencing (RNA-Seq) is then performed on the samples to obtain a global gene expression profile.

-

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the Rilmenidine-treated and control groups. Gene set enrichment analysis (GSEA) is often employed to compare the transcriptional signature of Rilmenidine treatment with known signatures of caloric restriction and aging.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and a typical experimental workflow.

Caption: Rilmenidine's core anti-aging signaling pathway.

Caption: A typical experimental workflow for investigating Rilmenidine.

Conclusion and Future Directions

This compound has emerged as a credible candidate for repurposing as an anti-aging therapeutic. Its ability to mimic caloric restriction through the activation of the I1-imidazoline receptor and subsequent induction of autophagy provides a solid mechanistic foundation for its observed pro-longevity effects in preclinical models. The fact that Rilmenidine is an existing, widely-prescribed drug with a favorable safety profile further enhances its translational potential.[3][4]

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the downstream targets of the I1-imidazoline receptor is needed. Secondly, long-term studies in mammalian models are required to fully assess the efficacy and safety of chronic Rilmenidine administration in the context of aging. Finally, the identification of biomarkers that can track the physiological response to Rilmenidine treatment will be crucial for its potential translation to human clinical trials for age-related indications. The continued investigation of Rilmenidine and other I1-imidazoline receptor agonists holds significant promise for the development of novel geroprotective strategies.

References

- 1. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. neurosciencenews.com [neurosciencenews.com]

- 4. Hypertension drug could be repurposed to delay ageing, study finds | EurekAlert! [eurekalert.org]

- 5. Hypertension drug rilmenidine can extend lifespan and slow aging [longevity.technology]

- 6. Hypertension drug rilmenidine can extend lifespan and delay ageing, study reveals [medicaldialogues.in]

- 7. sciencealert.com [sciencealert.com]

- 8. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peterattiamd.com [peterattiamd.com]

Rilmenidine Phosphate and its Effects on Autophagy Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine (B1679337), a selective I1-imidazoline receptor agonist, is an established antihypertensive agent. Recent research has unveiled its potent ability to induce autophagy, the cellular process of self-degradation and recycling of damaged organelles and proteins. This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and quantitative analysis of rilmenidine-induced autophagy. It is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of autophagy modulation.

Core Mechanism of Action

Rilmenidine induces autophagy primarily through a signaling pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and autophagy. The core mechanism involves the following sequence of events:

-

I1-Imidazoline Receptor Agonism: Rilmenidine binds to and activates I1-imidazoline receptors.

-

Inhibition of Adenylyl Cyclase: Activation of the I1 receptor leads to the inhibition of adenylyl cyclase.

-

Reduction in cAMP Levels: This inhibition results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).

-

Autophagy Induction: The reduction in cAMP levels triggers the initiation of the autophagy cascade.

This mTOR-independent pathway makes rilmenidine a valuable tool for studying autophagy in contexts where mTOR signaling is dysregulated and offers a distinct therapeutic approach compared to mTOR inhibitors like rapamycin.

Quantitative Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of rilmenidine on autophagy markers.

Table 1: In Vitro Effects of Rilmenidine on Autophagy Markers

| Cell Line | Rilmenidine Concentration | Treatment Duration | Marker | Fold Change vs. Control | Reference |

| NSC-34 (SOD1-WT) | 10 µM | 18 h | LC3-II | ~1.45-fold increase | Perera et al., 2018 [1] |

| NSC-34 (SOD1-A4V) | 10 µM | 18 h | LC3-II | ~1.15-fold increase | Perera et al., 2018 [1] |

| Primary Neurons | Not specified | Not specified | LC3 puncta | Significant increase | Rose et al., 2010 [2] |

Table 2: In Vivo Effects of Rilmenidine on Autophagy Markers in Mouse Models

| Mouse Model | Rilmenidine Dose | Treatment Duration | Tissue | Marker | Fold Change vs. Vehicle | Reference |

| SOD1 G93A (ALS) | 2.5 mg/kg/day | End stage | Spinal Cord | LC3-II | ~1.55-fold increase | Perera et al., 2018 [1] |

| HD-N171-82Q (Huntington's) | 2.5 mg/kg/day | 6 weeks | Brain | Soluble mutant huntingtin | Significant reduction | Rose et al., 2010 [2] |

| Wild-type | Not specified | Not specified | Brain | Autophagosomes | Significant increase | Rose et al., 2010 [2] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Western Blot Analysis for LC3 and p62

This protocol is adapted from Perera et al. (2018) for the analysis of spinal cord tissue from mouse models.

-

Tissue Homogenization: Spinal cord tissue is homogenized in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

-

Sample Preparation: Samples are denatured by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3 (e.g., 1:1000 dilution) or p62/SQSTM1 (e.g., 1:1000 dilution).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Immunofluorescence for LC3 Puncta

This protocol is based on the methodology described by Rose et al. (2010) for primary neuronal cultures.

-

Cell Culture: Primary neurons are cultured on glass coverslips.

-

Fixation: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 5% normal goat serum in PBS for 1 hour.

-

**Primary Antibody Incubation

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rilmenidine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Rilmenidine phosphate (B84403), a second-generation centrally acting antihypertensive agent. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Molecular Structure and Identification

Rilmenidine is an oxazoline (B21484) derivative with a unique structure that confers selectivity for imidazoline (B1206853) I1 receptors over α2-adrenergic receptors, distinguishing it from older centrally acting antihypertensives like clonidine. The active substance is typically used as a phosphate salt, specifically Rilmenidine dihydrogen phosphate, to enhance its stability and aqueous solubility.

The fundamental structure consists of a central oxazoline ring linked to a dicyclopropylmethylamine group. This configuration is crucial for its pharmacological activity.

| Identifier | Value |

| IUPAC Name | N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid |

| CAS Number | 85409-38-7 |

| Chemical Formula | C₁₀H₁₉N₂O₅P |

| Molecular Weight | 278.24 g/mol |

| SMILES | O=P(O)(O)O.C1(NC(C2CC2)C3CC3)=NCCO1 |

| InChI Key | ZJCOWRFWZOAVFY-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of Rilmenidine phosphate are critical for its formulation, delivery, and pharmacokinetic profile. It is a white, crystalline powder. Stability studies conducted under ICH conditions support a shelf life of 3 years when stored at a temperature not exceeding 30°C.

Table of Physicochemical Data:

| Property | Value | Notes |

| Melting Point | 106-107 °C | Data for Rilmenidine base, crystallized from hexane. |

| pKa | 9.3 | Indicates that Rilmenidine is a weak base. |

| Aqueous Solubility | Freely soluble | 55 mg/mL (197.67 mM) in water. |

| ~19% w/v in water | ||

| Organic Solvent Solubility | 7% w/v in methanol | |

| 0.7% w/v in chloroform (B151607) | ||

| 0.7% w/v in ethanol (B145695) | Insoluble in ethanol according to another source. | |

| ≥5.68 mg/mL in DMSO | 1 mg/mL (3.59 mM) in DMSO. | |

| LogP / LogD | Not experimentally determined. | As an ionizable molecule, its lipophilicity is pH-dependent (LogD). |

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effect primarily by acting as a selective agonist at I1-imidazoline receptors located in the brainstem, specifically in the Rostral Ventrolateral Medulla (RVLM). This action distinguishes it from first-generation agents that primarily target α2-adrenergic receptors.

Primary Mechanism:

-

Receptor Binding: Rilmenidine binds to I1-imidazoline receptors on neurons within the RVLM.

-

Signal Transduction: Activation of I1 receptors initiates a signaling cascade that leads to the inhibition of sympathoexcitatory neurons.

-

Reduced Sympathetic Outflow: This central inhibition results in a decrease in sympathetic nerve activity to the peripheral cardiovascular system, including the heart and blood vessels.

-

Pharmacological Effect: The reduction in sympathetic tone leads to vasodilation, decreased peripheral vascular resistance, and a subsequent lowering of blood pressure.

While highly selective for I1 receptors, Rilmenidine retains some affinity for α2-adrenergic receptors, which may contribute modestly to its overall effect. However, its lower affinity for α2-receptors compared to older drugs is associated with a more favorable side-effect profile, particularly less sedation and dry mouth.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy for Assay of this compound

This method provides a rapid and accurate means to determine the purity of Rilmenidine dihydrogen phosphate active pharmaceutical ingredient (API) without the need for an analyte-specific reference standard.

Methodology:

-

Internal Standard Preparation:

-

Accurately weigh approximately 10-15 mg of Tetrachloronitrobenzene (TCNB), the internal standard.

-

-

Sample Preparation:

-

Accurately weigh 15-30 mg of the Rilmenidine dihydrogen phosphate sample into a clean 10 mL glass vial.

-

Transfer the weighed TCNB into the same vial.

-

Add 1.0 mL of Methanol-d4 (CD₃OD) as the solvent.

-

Sonicate the vial to ensure complete dissolution of both the sample and the internal standard.

-

Transfer the resulting solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard 1D proton pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (D1): 30 seconds (to ensure full relaxation for accurate quantification)

-

Number of Scans: 8-16

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired FID.

-

Reference the spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, the residual solvent peak of Methanol-d4 can be used as a secondary reference.

-

Integrate a well-resolved, characteristic signal of Rilmenidine (e.g., protons on the dicyclopropylmethyl group) and the signal from the internal standard (TCNB).

-

Calculate the assay of Rilmenidine dihydrogen phosphate using the standard qNMR equation, accounting for the number of protons in each integrated signal, the molecular weights, and the weights of the sample and internal standard.

-

Extractive Spectrophotometric Method for Quantification

This method is suitable for determining Rilmenidine dihydrogen phosphate in bulk and pharmaceutical dosage forms. It is based on the formation of a colored ion-pair complex between the drug and an acidic dye, which can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Standard Stock Solution (1 mg/mL): Dissolve 100 mg of Rilmenidine dihydrogen phosphate in 100 mL of 0.1N HCl.

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with 0.1N HCl.

-

Dye Solution: Prepare a solution of Bromothymol Blue (BTB) reagent.

-

Buffer: Prepare a pH 1.2 buffer (0.1N HCl).

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder ten tablets to determine the average tablet weight.

-

Weigh a quantity of the powder equivalent to 5 mg of Rilmenidine and transfer to a 50 mL volumetric flask.

-

Add 0.1N HCl, sonicate to dissolve, and dilute to the mark with 0.1N HCl.

-

Filter the solution to remove insoluble excipients.

-

-

Ion-Pair Complex Formation and Extraction:

-

Create a series of calibration standards by pipetting appropriate volumes of the working standard solution (to achieve 5-25 µg/mL) into separate 50 mL separating funnels.

-

For the sample, pipette a volume of the filtered tablet solution into another separating funnel.

-

To each funnel, add 1.0 mL of 0.1N HCl and 1.0 mL of the Bromothymol Blue reagent. Shake well to mix.

-

Add 10 mL of chloroform to each funnel and shake vigorously for 2 minutes to extract the ion-pair complex into the organic layer.

-

Allow the layers to separate completely.

-

-

Spectrophotometric Measurement:

-

Collect the chloroform (lower) layer from each funnel.

-

Measure the absorbance of the chloroform layer against a reagent blank (prepared in the same manner without the drug) at the wavelength of maximum absorbance (λmax), which is 414 nm for the Rilmenidine-BTB complex.

-

Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of Rilmenidine in the sample solution.

-

Rilmenidine phosphate's selectivity for imidazoline versus alpha-2 adrenergic receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rilmenidine (B1679337), an antihypertensive agent of the oxazoline (B21484) class, exerts its therapeutic effects through a complex interplay with both imidazoline (B1206853) I1 receptors and alpha-2 adrenergic receptors. This technical guide provides a comprehensive analysis of rilmenidine phosphate's binding and functional selectivity for these two receptor systems. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for scientists engaged in cardiovascular research and drug development. A key finding is that while rilmenidine demonstrates a notable binding preference for I1 imidazoline receptors, its interaction with alpha-2 adrenergic receptors, particularly in a species-specific manner, contributes to its overall pharmacological profile.

Introduction

The development of centrally acting antihypertensive drugs has evolved from non-selective alpha-2 adrenergic agonists to agents with a more nuanced receptor interaction profile. Rilmenidine emerged as a "second-generation" agent with a purported higher selectivity for I1 imidazoline receptors over alpha-2 adrenergic receptors, suggesting a mechanism that could dissociate the desired antihypertensive effects from the sedative side effects commonly associated with earlier drugs like clonidine (B47849).[1][2] This guide delves into the experimental evidence that defines this selectivity.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of rilmenidine is quantitatively demonstrated through radioligand binding assays, which measure the affinity of the drug for its target receptors. The inhibition constant (Ki) is a key parameter derived from these studies, with a lower Ki value indicating a higher binding affinity.

Table 1: Rilmenidine Binding Affinity (Ki) for I1 Imidazoline and Alpha-2 Adrenergic Receptors

| Tissue/Cell Line | Receptor Subtype | Radioligand | Rilmenidine Ki (nM) | Reference |

| Rabbit Proximal Tubule Cells | I1 Imidazoline | [3H]Idazoxan | 7.1 ± 3.5 | [3] |

| Rabbit Proximal Tubule Cells | Alpha-2 Adrenergic | [3H]Rauwolscine | 2440 ± 322 | [3] |

| Human Brain (Medulla) | Imidazoline-Preferring | [3H]Clonidine | - (2.5x more selective than clonidine) | [4][5] |

| Human Brain (Cortex) | Alpha-2 Adrenergic | [3H]Clonidine | - | [4][5] |

Note: A direct Ki value for human brain tissue was not explicitly stated in the cited abstract, but the study highlighted a 2.5-fold greater selectivity of rilmenidine for medullary imidazoline-preferring sites over cortical alpha-adrenoceptors compared to clonidine.

As evidenced in Table 1, rilmenidine exhibits a significantly higher affinity for I1 imidazoline receptors compared to alpha-2 adrenergic receptors in rabbit renal proximal tubule cells, with a Ki value in the low nanomolar range for I1 receptors versus the micromolar range for alpha-2 receptors.[3] This substantial difference in binding affinity forms the primary basis for rilmenidine's classification as an I1-selective ligand.

Functional Selectivity: A More Complex Picture

While binding affinity data provides a static view of drug-receptor interaction, functional assays are crucial for understanding the physiological consequences of this binding. These assays measure the drug's ability to elicit a cellular response upon binding to the receptor.

Table 2: Functional Activity of Rilmenidine at I1 Imidazoline and Alpha-2 Adrenergic Receptors

| Assay Type | System | Measured Effect | Rilmenidine Activity | Key Findings | Reference |

| ERK1/2 Phosphorylation | C. elegans | Increased MPK-1 (ERK) phosphorylation | Agonist | Effect abolished by the I1 antagonist efaroxan, suggesting I1-mediated signaling. | [6][7] |

| Noradrenaline Release | Guinea-pig atria | Inhibition of evoked noradrenaline release (short stimulation) | Partial Agonist | Acts as an agonist at low neurotransmitter concentrations and an antagonist at high concentrations. | [7] |

| Blood Pressure Regulation | Conscious spontaneously hypertensive rats | Dose-dependent decrease in blood pressure | Agonist | Antihypertensive effect observed. | [8][9] |

| Autonomic Function | Healthy human volunteers | Dose-dependent decrease in blood pressure, reduced sympathetic tone | Agonist | Demonstrates central sympatholytic effects in humans. | [10] |

Functional studies reveal a more intricate picture of rilmenidine's action. In systems expressing I1 imidazoline receptors, rilmenidine demonstrates clear agonistic activity, such as the stimulation of the ERK/MAPK pathway.[6][7] However, at alpha-2 adrenergic receptors, its activity can be context-dependent, exhibiting partial agonism in some preparations.[7] Furthermore, the antihypertensive effect of rilmenidine, while primarily attributed to its action on central I1 imidazoline receptors, may also involve a downstream or interactive role of alpha-2 adrenergic receptors.[11]

Signaling Pathways

Understanding the downstream signaling cascades initiated by rilmenidine at each receptor is fundamental to comprehending its overall pharmacological effect.

I1 Imidazoline Receptor Signaling

Activation of I1 imidazoline receptors by rilmenidine initiates a distinct signaling cascade that is not typically associated with classic G-protein coupled receptors.

Alpha-2 Adrenergic Receptor Signaling

In contrast, the alpha-2 adrenergic receptor signals through a well-established G-protein coupled pathway involving the inhibition of adenylyl cyclase.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the binding affinity and functional activity of rilmenidine.

Competition Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (rilmenidine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Tissue/Cells: Source of I1 imidazoline or alpha-2 adrenergic receptors (e.g., rabbit renal proximal tubules, human brain tissue).

-

Radioligand: [3H]Idazoxan (for I1 receptors) or [3H]Rauwolscine (for alpha-2 receptors).

-

Unlabeled Ligand: this compound.

-

Buffers: Homogenization buffer, assay buffer, wash buffer.

-

Equipment: Homogenizer, centrifuges, filtration apparatus, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of rilmenidine.

-

Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled specific ligand).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the rilmenidine concentration.

-

Determine the IC50 value (the concentration of rilmenidine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: ERK1/2 Phosphorylation

This assay measures the activation of the MAPK/ERK pathway, a downstream signaling event of I1 imidazoline receptor activation.

Materials:

-

Cell Line: A cell line expressing I1 imidazoline receptors (e.g., PC12 cells).

-

Reagents: this compound, cell lysis buffer, primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2), secondary antibody conjugated to a detectable marker (e.g., HRP), chemiluminescent substrate.

-

Equipment: Cell culture supplies, Western blot apparatus, imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired confluency.

-

Treat the cells with varying concentrations of rilmenidine for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition.

-

Plot the fold change in phosphorylation against the logarithm of the rilmenidine concentration to determine the EC50 value.

-

Conclusion

The evidence presented in this technical guide substantiates the classification of this compound as a selective I1 imidazoline receptor agonist. This selectivity is most pronounced in binding affinity studies, where rilmenidine demonstrates a significantly higher affinity for I1 receptors over alpha-2 adrenergic receptors. While the functional selectivity is more complex and can be species- and tissue-dependent, the primary antihypertensive mechanism of action is largely attributed to its agonistic activity at central I1 imidazoline receptors. The detailed experimental protocols and visualized signaling pathways provided herein offer a robust framework for further investigation into the nuanced pharmacology of rilmenidine and the development of next-generation antihypertensive therapies with improved selectivity and side-effect profiles.

References

- 1. Rilmenidine reveals differences in the pharmacological characteristics of prejunctional alpha2-adrenoceptors in the guinea-pig, rat and pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rejuvenomicslab.com [rejuvenomicslab.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Cardiovascular effects of rilmenidine, a new alpha 2-adrenoceptor agonist, and clonidine in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 10. The effects of rilmenidine on tests of autonomic function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Exploring the pharmacodynamics of Rilmenidine phosphate in the central nervous system

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Rilmenidine (B1679337) phosphate (B84403) within the central nervous system (CNS). Rilmenidine, an oxazoline (B21484) derivative, is a second-generation centrally acting antihypertensive agent that exhibits a unique pharmacological profile by primarily targeting I1-imidazoline receptors (I1-IR) over α2-adrenergic receptors. This selectivity is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the central actions of Rilmenidine.

Receptor Binding and Affinity

Rilmenidine's primary mechanism of action in the CNS involves its interaction with I1-imidazoline and α2-adrenergic receptors, predominantly located in the brainstem, particularly the rostral ventrolateral medulla (RVLM).[1][2] Its antihypertensive effect is largely attributed to the activation of these receptors, leading to a reduction in sympathetic outflow from the CNS.[3] Rilmenidine displays a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenoceptors, a key characteristic that distinguishes it from first-generation centrally acting agents like clonidine (B47849).[1][4]

The binding affinities of Rilmenidine for these receptors have been quantified in various studies, primarily through radioligand binding assays. These quantitative data are summarized in the tables below.

Table 1: Rilmenidine Binding Affinity for I1-Imidazoline Receptors

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| I1-Imidazoline | Bovine Brainstem | [3H]Clonidine | 11 | [5] |

| I1-Imidazoline | Human Brain (Medulla) | [3H]Clonidine | - | [6] |

Note: Specific Ki values for human brain were not explicitly stated in the provided search results, but the study highlighted Rilmenidine's selectivity for these receptors.

Table 2: Rilmenidine Binding Affinity for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Species/System | pKi | Ki (nM) | Reference |

| α2A-Adrenoceptor | Human (recombinant) | 5.80 | ~1585 | [7] |

| α2B-Adrenoceptor | Human (recombinant) | 5.76 | ~1738 | [7] |

| α2C-Adrenoceptor | Human (recombinant) | 5.33 | ~4677 | [7] |

| α2-Adrenoceptor | Bovine Brainstem | - | 110 | [5] |

pKi values were converted to Ki (nM) using the formula Ki = 10^(-pKi) * 10^9.

Functional Activity at Receptors

The functional consequences of Rilmenidine binding to its target receptors have been assessed using various in vitro and in vivo models. Functional assays, such as GTPγS binding and isolated tissue preparations, provide insights into the agonist or antagonist properties of the compound and its potency.

Table 3: Functional Activity of Rilmenidine

| Assay | Tissue/System | Parameter | Value | Reference |

| Contraction Assay | Dog Saphenous Vein | pEC50 | 5.83 | [7] |

| Intrinsic Activity | Dog Saphenous Vein | - | 0.70 (relative to noradrenaline) | [7] |

Central Signaling Pathways

Activation of I1-imidazoline receptors by Rilmenidine initiates a distinct intracellular signaling cascade that ultimately leads to the modulation of neuronal activity and a reduction in sympathetic tone. A key downstream effector of this pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The proposed signaling pathway is as follows:

-

Rilmenidine binds to and activates the I1-imidazoline receptor located on the plasma membrane of neurons in the brainstem.[6]

-

This activation stimulates phosphatidylcholine-specific phospholipase C (PC-PLC).[8]

-

PC-PLC hydrolyzes phosphatidylcholine, leading to the production of the second messenger diacylglycerol (DAG).[9]

-

The increase in intracellular DAG levels activates the ERK1/2 signaling cascade.[6]

-

Phosphorylation and activation of ERK1/2 in the RVLM contribute to the hypotensive response.[10]

This pathway is distinct from the canonical G-protein coupled signaling of α2-adrenergic receptors, which primarily involves the inhibition of adenylyl cyclase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of Rilmenidine in the central nervous system.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of Rilmenidine for its target receptors.

Objective: To determine the inhibitory constant (Ki) of Rilmenidine at I1-imidazoline and α2-adrenergic receptors.

Materials:

-

Tissue homogenates (e.g., from bovine brainstem or rat cerebral cortex) or cell membranes expressing the receptor of interest.[11][12]

-

Radioligand (e.g., [3H]-Clonidine for I1-IR and α2-AR).[11]

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the incubation buffer. Determine the protein concentration of the membrane preparation.[12]

-

Incubation: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Rilmenidine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled competing ligand). Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[12]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Rilmenidine concentration to generate a competition curve. Determine the IC50 value (the concentration of Rilmenidine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

References

- 1. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The high-risk hypertensive patient and the potential for brain imidazoline receptor binding by rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on rilmenidine: clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible structural and functional relationships between imidazoline receptors and alpha 2-adrenoceptors (1995) | J. Paul Hieble | 59 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rejuvenomicslab.com [rejuvenomicslab.com]

- 7. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N alpha2A-adrenoceptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-2 adrenoceptors and imidazoline receptors in cardiomyocytes mediate counterbalancing effect of agmatine on NO synthesis and intracellular calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen-activated protein kinase phosphorylation in the rostral ventrolateral medulla plays a key role in imidazoline (i1)-receptor-mediated hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of human I1 receptors and their relationship to alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

Rilmenidine Phosphate: A Potential Therapeutic Avenue for Huntington's Disease and Other Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Huntington's disease (HD) is a devastating neurodegenerative disorder with no current cure. The accumulation of the mutant huntingtin (mHtt) protein is a key pathological hallmark of the disease. Emerging research has identified the induction of autophagy, the cellular process of degrading and recycling damaged components, as a promising therapeutic strategy. Rilmenidine (B1679337) phosphate (B84403), an established antihypertensive medication, has garnered significant attention for its ability to induce autophagy independently of the mTOR pathway, offering a potentially safer and more targeted approach to clearing toxic protein aggregates. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of rilmenidine phosphate for neurodegenerative diseases, with a primary focus on Huntington's disease. It details the underlying mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays.

Introduction: The Rationale for Autophagy Induction in Huntington's Disease

Huntington's disease is an autosomal dominant genetic disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of a mutant huntingtin protein (mHtt) with an expanded polyglutamine tract. This mutant protein is prone to misfolding and aggregation, leading to neuronal dysfunction and death, particularly in the striatum and cortex.[1] One of the key cellular mechanisms for clearing such toxic protein aggregates is autophagy. Therefore, enhancing autophagy is a rational therapeutic approach for HD.[1] While mTOR inhibitors like rapamycin (B549165) can induce autophagy, they are associated with significant side effects. Rilmenidine, an imidazoline (B1206853) I1 receptor agonist, has emerged as a promising alternative that induces autophagy through an mTOR-independent pathway.[2][3]

Mechanism of Action: Rilmenidine's Signaling Pathway to Autophagy

Rilmenidine's primary mechanism of action in the context of neurodegeneration is the induction of autophagy through its interaction with imidazoline I1 receptors. This pathway is distinct from the classical mTOR-dependent autophagy pathway. While the complete signaling cascade is still under investigation, current evidence suggests the following sequence of events:

-

Receptor Binding: Rilmenidine binds to and activates imidazoline I1 receptors, which are present in the brain.[4]

-

Downstream Signaling: Activation of the I1 receptor is thought to involve downstream signaling molecules such as phospholipase C (PLC) and the generation of second messengers like diacylglycerol.[5] Some studies also suggest a role for the cAMP pathway.

-